2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methylcyclopentane-1-carboxylic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methylcyclopentane-1-carboxylic acid is a synthetic amino acid derivative featuring a cyclopentane ring substituted with a methyl group, a carboxylic acid moiety, and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The Fmoc group is widely used in peptide synthesis for its orthogonality in protecting amine functionalities during solid-phase synthesis . The methyl group at the 1-position introduces steric hindrance, which can influence conformational flexibility and peptide backbone stability.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)12-6-11-19(22)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWGIKPUUXSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methylcyclopentane-1-carboxylic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. Its structural characteristics allow for various biological activities, making it a valuable candidate for drug development and therapeutic applications.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 355.38 g/mol
- CAS Number : 135944-07-9
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The fluorenylmethoxycarbonyl (Fmoc) group is particularly notable for its role in peptide synthesis and as a protective group in organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- The compound has shown potential as an anti-cancer agent through the inhibition of specific pathways involved in tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its role in inducing apoptosis and inhibiting cell proliferation.
-
Antimicrobial Properties :
- Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
-
Neuroprotective Effects :
- Research has suggested that the compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
Several studies have investigated the biological activities of Fmoc-amino acid derivatives:
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of Fmoc derivatives on human breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, with apoptosis confirmed through flow cytometry analysis.
- Case Study 2 : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer cells) | 10 | 50% reduction in cell viability |
| Antimicrobial | E. coli | 20 | Inhibition of growth |
| Neuroprotective | SH-SY5Y (neuroblastoma cells) | 5 | Reduced oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs:
Key Observations:
- Backbone Rigidity : Cyclopentane derivatives (e.g., ) impose greater backbone rigidity than cyclohexane analogs (), making them preferable for designing α-helix or β-sheet mimetics .
- Functionalization : Compounds like FAA8020 () incorporate fluorogenic groups (e.g., NBTD), enabling applications in fluorescence microscopy, unlike the target compound, which is tailored for structural modification .
Physicochemical Properties and Stability
- The methyl group in the target compound may further reduce aqueous solubility .
- Stability: Fmoc groups are stable under basic conditions but cleaved by piperidine or DBU in peptide synthesis.
- Thermal Decomposition: Similar compounds (e.g., ) decompose at elevated temperatures (>200°C), releasing toxic fumes (e.g., CO, NOx). Proper ventilation is critical during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
